Cas no 1214341-75-9 (3-Chloro-2-(pyridin-4-yl)isonicotinic acid)
3-Chloro-2-(pyridin-4-yl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-2-(pyridin-4-yl)isonicotinic acid
- 3-Chloro-2-(pyridin-4-yl)isonicotinic acid
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- Inchi: 1S/C11H7ClN2O2/c12-9-8(11(15)16)3-6-14-10(9)7-1-4-13-5-2-7/h1-6H,(H,15,16)
- InChI Key: QFOOWYHBJKNRDC-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)O)C=CN=C1C1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- XLogP3: 1.6
- Topological Polar Surface Area: 63.1
3-Chloro-2-(pyridin-4-yl)isonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001593-250mg |
3-Chloro-2-(pyridin-4-yl)isonicotinic acid |
1214341-75-9 | 95% | 250mg |
$980.00 | 2023-09-04 | |
| Alichem | A029001593-500mg |
3-Chloro-2-(pyridin-4-yl)isonicotinic acid |
1214341-75-9 | 95% | 500mg |
$1685.00 | 2023-09-04 | |
| Alichem | A029001593-1g |
3-Chloro-2-(pyridin-4-yl)isonicotinic acid |
1214341-75-9 | 95% | 1g |
$2866.05 | 2023-09-04 |
3-Chloro-2-(pyridin-4-yl)isonicotinic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-Chloro-2-(pyridin-4-yl)isonicotinic acid
Introduction to 3-Chloro-2-(pyridin-4-yl)isonicotinic Acid (CAS No: 1214341-75-9)
3-Chloro-2-(pyridin-4-yl)isonicotinic acid, identified by the Chemical Abstracts Service Number (CAS No) 1214341-75-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its structural integration of a pyridine ring and an isonicotinic acid moiety, modified further by a chloro substituent at the third position. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in addressing unmet medical needs.
The significance of 3-Chloro-2-(pyridin-4-yl)isonicotinic acid lies in its potential pharmacological activity, which has been the focus of numerous studies in recent years. The presence of the chloro group and the pyridine ring introduces specific electronic and steric properties that can modulate interactions with biological targets. This compound has been investigated for its potential role in inhibiting various enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis, autoimmune diseases, and even certain types of cancer.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and mechanism of action of 3-Chloro-2-(pyridin-4-yl)isonicotinic acid with high precision. These studies have suggested that the compound may interact with proteins such as kinases and transcription factors, which are pivotal in regulating cellular processes. The pyridine moiety, in particular, has been shown to enhance binding stability through hydrogen bonding interactions with polar residues in the target proteins.
In vitro studies have demonstrated encouraging results regarding the pharmacological profile of 3-Chloro-2-(pyridin-4-yl)isonicotinic acid. Researchers have observed notable inhibitory effects on enzymes such as COX-2 and NF-κB, which are key mediators of inflammation. Additionally, preliminary data suggest that this compound may exhibit anti-proliferative properties, making it a potential lead for developing treatments against certain malignancies. The chloro substituent appears to play a crucial role in these activities by enhancing the compound's lipophilicity and improving its ability to cross cell membranes.
The synthesis of 3-Chloro-2-(pyridin-4-yl)isonicotinic acid (CAS No: 1214341-75-9) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective chlorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of tailored methodologies in producing complex pharmaceutical intermediates.
From a medicinal chemistry perspective, the structural diversity offered by compounds like 3-Chloro-2-(pyridin-4-yl)isonicotinic acid is invaluable for designing next-generation therapeutics. By leveraging structure-based drug design principles, researchers can iteratively modify the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The integration of machine learning algorithms into virtual screening processes has further accelerated the identification of novel analogs with enhanced pharmacological profiles.
The potential therapeutic applications of 3-Chloro-2-(pyridin-4-yl)isonicotinic acid extend beyond anti-inflammatory and anti-cancer indications. Emerging evidence suggests that this compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of the pyridine ring to interact with neuroreceptors has opened new avenues for exploring its role in modulating neuronal function.
In conclusion, 3-Chloro-2-(pyridin-4-yl)isonicotinic acid (CAS No: 1214341-75-9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising pharmacological properties. Ongoing studies continue to unravel its mechanisms of action and expand its therapeutic potential across multiple disease areas. As research progresses, this compound is poised to contribute substantially to the development of innovative treatments that address critical unmet medical needs.
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